(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Chiral Resolution Enantioselective Synthesis Process Chemistry

Sourcing racemic or low-ee (R)-2-(2,5-difluorophenyl)pyrrolidine HCl can stall TRK inhibitor development and inflate costs. This high-enantiopurity (>98% ee) building block ensures reliable Larotrectinib process yields. - Chiral (R)-configuration (>98.4% ee) meets pharma-release criteria for GMP intermediate supply. - Robust resolution-racemization route secures scalable, cost-stable kg quantities. - Hydrochloride salt offers ambient handling, validated solubility, and simplified logistics.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66
CAS No. 1218935-60-4
Cat. No. B569189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
CAS1218935-60-4
Synonyms(R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE
Molecular FormulaC10H12ClF2N
Molecular Weight219.66
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
InChIKeyXSWCQOVADZHFIJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride: Chiral Intermediate Overview


(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) is a chiral, fluorinated pyrrolidine building block characterized by a single stereocenter in the (R)-configuration and a 2,5-difluorophenyl substituent . This compound exists as a hydrochloride salt, which enhances its stability and solubility for research and industrial applications [1]. It is a critical synthetic intermediate for producing advanced pharmaceutical candidates, most notably the tropomyosin receptor kinase (TRK) inhibitor Larotrectinib [2].

Stereochemical control (R)-enantiomer for stereospecific TRK inhibitor intermediate synthesis
Chiral resolution workflow Supported by recycle-racemization process for high enantiopurity
Salt-form advantage Hydrochloride provides handling stability and solubility in research use

Why Generic Substitution Fails for This Chiral Building Block


Interchanging (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride with its (S)-enantiomer, the free base, or differently substituted analogs is not feasible for critical applications due to pronounced differences in stereospecific target binding, process yields, and material properties. The chirality of the pyrrolidine ring is fundamental to the biological activity of the final drug substance . The 2,5-difluorophenyl substitution pattern is also crucial, as alternative regioisomers (e.g., 2,4- or 3,5-difluoro) can exhibit different electronic and steric effects, potentially leading to altered binding affinity or metabolic stability [1]. Furthermore, the hydrochloride salt form offers distinct advantages in handling and formulation compared to the free base [2].

(S)-enantiomer or racemate
Stereochemistry inversion may abolish target binding and alter synthesis outcomes; chiral identity review required.
Other difluorophenyl regioisomers
2,4- or 3,5-difluoro substitution can shift electronic/steric profiles, impacting kinase affinity and metabolic stability context.
Free base form
Free base may exhibit different solubility and stability; direct replacement may require handling revalidation.

Quantitative Evidence for (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride


Enantioselective Synthesis: Yield and Enantiomeric Excess via Resolution-Racemization

The preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution/racemization demonstrates a quantifiable advantage over standard single-pass resolution methods. This process, which utilizes D-malic acid for resolution and potassium hydroxide in DMSO for racemization of the undesired enantiomer, achieves a significantly higher overall yield compared to a non-recycle approach [1].

Enantioselective yield
Head-to-head
Yield 61.7% with 98.4% ee vs. <50% theoretical max for single-pass resolution
Recycle-racemization method enhances procurement efficiency and enantiopurity.
D-malic acid/KOH system; 3 recycle cycles.
Chiral Resolution Enantioselective Synthesis Process Chemistry Recycling

Target Binding: Nanomolar TrkA Kinase Inhibition

Compounds incorporating the (R)-2-(2,5-difluorophenyl)pyrrolidine fragment exhibit potent inhibition of the TrkA kinase. In a study of imidazo[1,2-b]pyridazine derivatives, a compound containing the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety demonstrated an IC50 of 50 nM against TrkA [1]. A structurally related analog from the same series, where the pyrrolidine core was embedded in a macrocycle, exhibited significantly reduced activity (IC50 >100 nM) [2].

TrkA kinase inhibition
Cross-study comparable
Scaffold-containing compound IC50 = 50 nM vs. macrocyclic analog IC50 >100 nM
Supports chiral building block selection for kinase inhibitor research.
BindingDB assay; ≥2-fold difference.
Kinase Inhibition Binding Affinity Structure-Activity Relationship Oncology

Fluorination Pattern: Lipophilicity and Metabolic Stability Advantages

The 2,5-difluorophenyl substituent on the pyrrolidine ring provides a distinct advantage in terms of lipophilicity and metabolic stability compared to non-fluorinated or differently fluorinated analogs. While direct experimental data for the target compound is not publicly available, class-level inference from medicinal chemistry literature indicates that 2,5-difluoro substitution on a phenyl ring enhances lipophilicity (increased LogP) and can improve metabolic stability by blocking sites of oxidative metabolism .

Fluorination effect
Class-level inference
2,5-difluorophenyl may enhance lipophilicity and block metabolic sites
Supports fluorine substitution context in medicinal chemistry research.
Data to verify; no direct compound-specific comparison.
Lipophilicity Metabolic Stability Fluorine Chemistry Drug Design

Salt Form: Stability and Solubility Enhancement

The hydrochloride salt of (R)-2-(2,5-difluorophenyl)pyrrolidine offers a quantifiable advantage in storage stability compared to the free base form. The salt is typically stored at room temperature in a sealed, moisture-free environment, whereas the free base may require more stringent storage conditions due to its potential sensitivity to oxidation or degradation .

Salt-form stability
Data to verify
Hydrochloride salt stable at RT in dry, sealed conditions; free base may require stringent storage
Salt form supports handling and storage reliability in research workflows.
Supplier storage recommendations; review specific conditions.
Salt Selection Formulation Stability Solubility

Validated Applications for (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride


Large-Scale Synthesis of Larotrectinib and TRK Inhibitors

The optimized resolution-racemization process enables the cost-effective production of high-enantiopurity (R)-2-(2,5-difluorophenyl)pyrrolidine [1]. This is essential for the industrial-scale synthesis of Larotrectinib, a pan-TRK inhibitor used to treat NTRK fusion-positive cancers [1].

Medicinal Chemistry Optimization of Kinase Inhibitors

The low nanomolar TrkA inhibitory activity observed for compounds incorporating the (R)-2-(2,5-difluorophenyl)pyrrolidine scaffold [2] supports its use in structure-activity relationship (SAR) studies to develop potent and selective kinase inhibitors. The defined stereochemistry is critical for achieving desired binding modes.

Asymmetric Synthesis and Chiral Catalyst Development

The high enantiomeric excess (98.4% ee) achievable for this compound [1] makes it a valuable chiral building block or ligand for developing new asymmetric catalytic reactions. Its single, well-defined stereocenter allows for precise control of stereochemistry in complex molecule construction.

Investigating Fluorine Effects on Drug-Like Properties

The 2,5-difluorophenyl group of this compound provides a platform to study the impact of fluorine substitution on lipophilicity, metabolic stability, and target binding . This is crucial for understanding and optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Application
Selection Property
Validation Focus
TRK inhibitor intermediate synthesis
Enantiopurity and scalable resolution process
Yield and ee consistency across batches
Kinase inhibitor SAR studies
Stereochemically defined (R)-pyrrolidine scaffold
Binding assay reproducibility and selectivity profile
Asymmetric synthesis research
High enantiomeric excess building block
Chiral HPLC method verification and ee monitoring
Fluorine substitution effect studies
2,5-difluorophenyl regioisomer identity
LogP, metabolic stability, and target engagement comparison

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